![molecular formula C13H17NO4 B2540307 2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1002663-56-0](/img/structure/B2540307.png)
2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate
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Overview
Description
The compound “2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate” is an ester derived from 4-methylbenzoic acid. The ester group is attached to a 2-oxoethyl group, which in turn is attached to a 2-methoxyethylamino group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic ring of the 4-methylbenzoate moiety, the ester linkage, and the 2-oxoethyl group leading to the 2-methoxyethylamino group .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the amino group could also allow for reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have pleasant odors and are less dense than water . The presence of the aromatic ring and the ester group could influence the compound’s solubility and reactivity .Scientific Research Applications
Waste-Free Synthesis of Condensed Heterocyclic Compounds
A study demonstrated the efficiency of rhodium-catalyzed oxidative coupling processes in synthesizing condensed heterocyclic compounds, some of which exhibit solid-state fluorescence, indicating potential applications in materials science and molecular electronics M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009.
Antimitotic Agents and Tubulin Inhibitors
Another research effort synthesized and evaluated a series of compounds based on a trimethoxybenzoyl-2-aminoindole nucleus for their antiproliferative properties and inhibition of tubulin at the colchicine binding site, leading to apoptotic cell death. This suggests potential applications in cancer therapy R. Romagnoli, P. Baraldi, et al., 2008.
Antibacterial Zinc Complexes
Research on Schiff bases derived from benzothiazole and their zinc(II) complexes revealed antibacterial properties against various pathogenic strains, illustrating potential applications in developing new antibacterial agents Z. Chohan, A. Scozzafava, C. Supuran, 2003.
Synthesis of Pharmaceutical Intermediates
A study detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, highlighting methods for synthesizing complex organic molecules that can serve as pharmaceutical intermediates Wang Yu, 2008.
Future Directions
properties
IUPAC Name |
[2-(2-methoxyethylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10-3-5-11(6-4-10)13(16)18-9-12(15)14-7-8-17-2/h3-6H,7-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZATFOTUGSSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate |
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